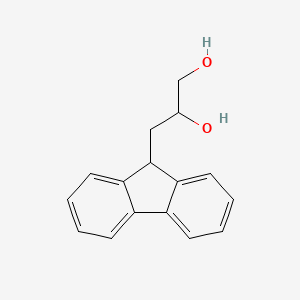
3-(9H-Fluoren-9-YL)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9H-Fluoren-9-YL)propane-1,2-diol is an organic compound with the molecular formula C16H16O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a propane-1,2-diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-YL)propane-1,2-diol typically involves the reaction of fluorene with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile to yield the desired diol. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(9H-Fluoren-9-YL)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol to alkanes or alcohols.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield fluorenone, while reduction can produce fluorene derivatives.
科学研究应用
3-(9H-Fluoren-9-YL)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, such as high-performance plastics and coatings.
作用机制
The mechanism of action of 3-(9H-Fluoren-9-YL)propane-1,2-diol involves its interaction with various molecular targets and pathways. The diol moiety allows it to form hydrogen bonds with other molecules, influencing its reactivity and biological activity. Additionally, the fluorene core provides a rigid and planar structure, which can interact with aromatic systems in biological targets.
相似化合物的比较
Similar Compounds
9,9-Bis(3,4-dihydroxyphenyl)fluorene: Another fluorene derivative with two dihydroxyphenyl groups.
Fluorenol: A hydroxylated fluorene compound with a single hydroxyl group.
Uniqueness
3-(9H-Fluoren-9-YL)propane-1,2-diol is unique due to its combination of a fluorene core and a propane-1,2-diol moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
920492-16-6 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
3-(9H-fluoren-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C16H16O2/c17-10-11(18)9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16-18H,9-10H2 |
InChI 键 |
OBGSNIDSYNOBHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


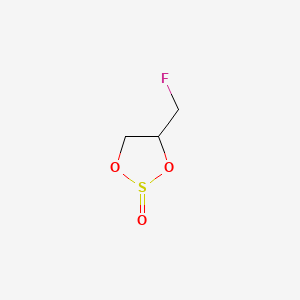
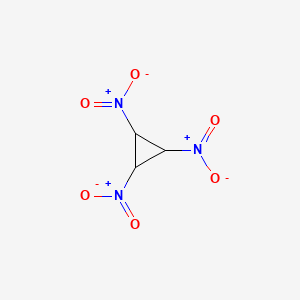

![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)
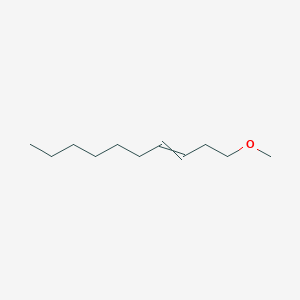
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
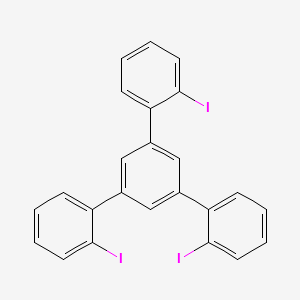

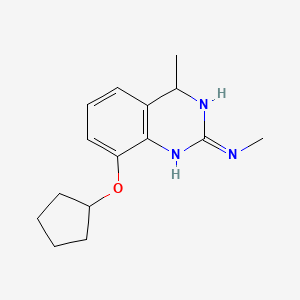
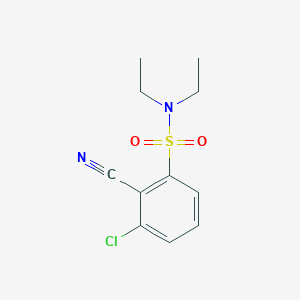
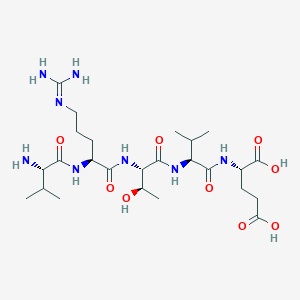
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
